2-Furoic acid,5-(butoxymethyl)-
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Overview
Description
2-Furoic acid,5-(butoxymethyl)- is an organic compound that features a furan ring with a carboxylic acid group and a butoxymethyl substituent. This compound is part of the furan family, which is known for its diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid,5-(butoxymethyl)- typically involves the oxidation of furfuryl alcohol or furfural. This can be achieved through chemical or biocatalytic methods. The industrial route often involves the Cannizaro reaction of furfural in an aqueous sodium hydroxide solution, producing a 1:1 ratio of 2-furoic acid and furfuryl alcohol .
Industrial Production Methods
Industrial production of 2-Furoic acid,5-(butoxymethyl)- can be achieved through the oxidation of furfural using an oxidant in the presence of an oxidation catalyst at elevated temperatures . This method is efficient and yields high purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Furoic acid,5-(butoxymethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form furan derivatives such as 2,5-furandicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The furan ring can undergo substitution reactions, particularly at the 2-position, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
Major products formed from these reactions include 2,5-furandicarboxylic acid, furfuryl alcohol, and various substituted furan derivatives .
Scientific Research Applications
2-Furoic acid,5-(butoxymethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Furoic acid,5-(butoxymethyl)- involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The furan ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Furoic acid,5-(butoxymethyl)- include:
2-Furoic acid: A simpler furan derivative with a carboxylic acid group.
2,5-Furandicarboxylic acid: A compound with two carboxylic acid groups, used in polymer synthesis.
Furfuryl alcohol: A furan derivative with an alcohol group, used as a precursor in various chemical reactions.
Uniqueness
2-Furoic acid,5-(butoxymethyl)- is unique due to its butoxymethyl substituent, which imparts distinct chemical and physical properties. This substituent can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C10H14O4 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-(butoxymethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H14O4/c1-2-3-6-13-7-8-4-5-9(14-8)10(11)12/h4-5H,2-3,6-7H2,1H3,(H,11,12) |
InChI Key |
MRYQIFOOHDFQAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
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